N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.
Mecanismo De Acción
N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide exerts its pharmacological effects by inhibiting GABA transaminase, leading to increased levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the brain and is involved in the regulation of neuronal excitability. By increasing GABAergic neurotransmission, N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide reduces neuronal excitability and can have anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in anticonvulsant, anxiolytic, and sedative effects. In addition, N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has been shown to reduce the release of dopamine in the brain, which may contribute to its potential use in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has several advantages as a research tool. It is a potent and selective inhibitor of GABA transaminase, which allows for precise modulation of GABAergic neurotransmission. In addition, N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has shown promising results in preclinical studies for the treatment of various neurological disorders, indicating its potential use as a therapeutic agent. However, there are also limitations to the use of N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide in lab experiments. For example, the pharmacokinetics and pharmacodynamics of N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide may differ between species, which can limit the extrapolation of results from animal studies to humans.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide. One potential area of investigation is the use of N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide as a therapeutic agent for epilepsy, addiction, and anxiety disorders. Clinical trials are needed to evaluate the safety and efficacy of N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide in humans. Another area of research is the development of novel GABA transaminase inhibitors with improved pharmacokinetic and pharmacodynamic properties. Finally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide and to identify potential off-target effects.
Métodos De Síntesis
The synthesis of N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-(methylthio)benzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with piperidine to give the piperidinyl acid derivative. The final step involves the coupling of the piperidinyl acid derivative with cyclopropylamine to give N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. Preclinical studies have shown that N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has anticonvulsant properties and can reduce the frequency and severity of seizures in animal models of epilepsy. N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has also been shown to reduce cocaine self-administration and reinstatement in animal models of addiction, suggesting its potential use in the treatment of drug addiction. Furthermore, N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide has been shown to reduce anxiety-like behavior in animal models of anxiety, indicating its potential use in the treatment of anxiety disorders.
Propiedades
IUPAC Name |
N-cyclopropyl-3-[1-(2-methylsulfanylbenzoyl)piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-24-17-7-3-2-6-16(17)19(23)21-12-4-5-14(13-21)8-11-18(22)20-15-9-10-15/h2-3,6-7,14-15H,4-5,8-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXYRBJDORWASI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCC(C2)CCC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.